Friedel-Crafts Acylation: This classic approach involves reacting thiophene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [].
Reaction with Vilsmeier Reagent: Treatment of thiophene with a Vilsmeier reagent, generated from dimethylformamide and phosphorus oxychloride, followed by reaction with a substituted benzene can yield 3-benzoylthiophene derivatives [].
Multistep Synthesis for Specific Derivatives: More complex 3-benzoylthiophene derivatives, such as those with specific substitutions on the thiophene or benzene ring, often require multistep synthesis involving reactions like Gewald reactions, cyclization reactions, and subsequent modifications [, , , , ].
Molecular Structure Analysis
While 3-benzoylthiophene itself may not possess significant biological activity, its derivatives, particularly 2-amino-3-benzoylthiophenes (2A3BTs), demonstrate potent allosteric modulation of the adenosine A1 receptor (A1AR) [, , , , , , , , , , , ].
Mechanism of Action
Potential for Biased Agonism: Certain 2A3BT derivatives exhibit biased agonism, selectively activating specific signaling pathways downstream of the A1AR [, , ].
Applications
Photochemistry: 3-Benzoylthiophenes serve as valuable model compounds for studying photochemical reactions like photocycloaddition and intramolecular hydrogen abstraction [, , ].
Cardiovascular Diseases: Allosteric modulators of A1AR could offer new avenues for treating hypertension, heart failure, and myocardial ischemia [, ].
Neurological Disorders: A1AR modulation shows potential for treating epilepsy, Parkinson's disease, and chronic pain [, , ].
Related Compounds
2-Amino-3-Benzoylthiophene
Compound Description: This compound serves as the core structure for a class of allosteric enhancers of the adenosine A1 receptor (A1AR) [, , , , , , , , , , , , , , , , , , , ]. These enhancers are known to slow the dissociation of agonists from the receptor, potentiating their effects [, ].
Compound Description: PD 81,723 is a specific example of a 2-amino-3-benzoylthiophene derivative that acts as a potent allosteric enhancer of A1AR [, , , , , , , , , ]. It demonstrates a favorable ratio of enhancement to antagonism at the receptor and serves as a benchmark compound for comparative studies []. PD 81,723 has been shown to potentiate the negative dromotropic effects of adenosine and its analogs by stabilizing receptor-G protein interactions [].
2-Amino-3-benzoyl-4,5-dimethylthiophenes
Compound Description: This represents a series of compounds with varying substituents on the benzoyl ring while maintaining the 2-amino and 4,5-dimethyl groups on the thiophene ring []. These modifications explore the structure-activity relationships for allosteric enhancement of the A1AR.
Compound Description: This series introduces a cyclopentane ring fused to the thiophene ring, generating a more rigid structure compared to the 2-amino-3-benzoylthiophene scaffold []. This modification aims to investigate the impact of conformational restriction on the allosteric enhancing activity at the A1AR.
Compound Description: Similar to the previous series, these compounds feature a fused ring system, in this case, a cyclohexane ring, leading to a more conformationally restricted structure []. This modification further explores the impact of rigidity on the interaction with the A1AR.
Compound Description: This series extends the investigation of conformational restriction by introducing a cycloheptane ring fused to the thiophene core of 2-amino-3-benzoylthiophenes []. This modification provides further insights into the optimal spatial arrangement required for A1AR allosteric enhancement.
3-Aroyl-2-carboxy-4,5-dimethylthiophenes
Compound Description: This series explores the replacement of the 2-amino group in 2-amino-3-benzoyl-4,5-dimethylthiophenes with a carboxylic acid group []. This modification investigates the importance of the 2-amino group for allosteric modulation of the A1AR.
2-Amino-4,5-diphenylthiophene-3-carboxylates
Compound Description: This series introduces phenyl substituents at the 4 and 5 positions of the thiophene ring, along with a carboxylate group at the 3 position []. This modification aims to further explore the structure-activity relationship and identify potent allosteric enhancers of the A1AR.
2-Amino-3-benzoyl-4,5-diphenylthiophenes
Compound Description: This series maintains the 2-amino-3-benzoyl core while introducing diphenyl substituents at the 4 and 5 positions of the thiophene ring []. These modifications assess the influence of bulky substituents on allosteric activity at the A1AR.
2-Amino-5-bromo-3-benzoyl-4-phenylthiophenes
Compound Description: This series incorporates a bromine atom at the 5 position of the thiophene ring, a phenyl group at the 4 position, and retains the 2-amino-3-benzoyl core []. This modification evaluates the effect of halogen substitution on the allosteric enhancement of the A1AR.
[1]: Bruns, R. F., et al. “Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.” Molecular Pharmacology, vol. 38, no. 6, 1990, pp. 950–958. []: Bruns, R. F., and J. W. Fergus. “Allosteric Enhancement of Adenosine A1 Receptor Binding by 2-Amino-3-Benzoylthiophenes.” Drug Development Research, vol. 21, no. 1, 1991, pp. 27–37. []: Kollias-Baker, C. R., et al. “Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes.” Journal of Medicinal Chemistry, vol. 35, no. 24, 1992, pp. 4570–4577. []: Linden, J., et al. “Allosteric enhancers of adenosine A1 receptor binding: new 3, 4-, and 5-modifications.” Journal of Medicinal Chemistry, vol. 41, no. 11, 1998, pp. 1980–1987. []: Musser, B., et al. “Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.” Molecular Pharmacology, vol. 47, no. 1, 1995, pp. 122–129. []: van der Wenden, E. M., et al. “Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles.” Molecules (Basel, Switzerland), vol. 25, no. 16, 2020, p. 3625. []: Gao, Z.-G., et al. “2-Amino-3-aroyl-4,5-alkylthiophenes: agonist allosteric enhancers at human A(1) adenosine receptors.” Bioorganic & medicinal chemistry, vol. 13, no. 1, 2005, pp. 17–30. []: Cristofaro, M. F., et al. “A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists.” Journal of medicinal chemistry, vol. 63, no. 14, 2020, pp. 7924–7940. []: Mudumbi, R. V., et al. “Allosteric enhancer PD 81,723 acts by novel mechanism to potentiate cardiac actions of adenosine.” The Journal of pharmacology and experimental therapeutics, vol. 269, no. 1, 1994, pp. 248–255. []: Aureo, L., et al. “Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor.” Journal of medicinal chemistry, vol. 57, no. 13, 2014, pp. 5795–5804. []: Thomas, A., et al. “Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes.” Bioorganic & medicinal chemistry letters, vol. 18, no. 6, 2008, pp. 2031–2034. []: Melani, M., et al. “Delineating the Mode of Action of Adenosine A1 Receptor Allosteric Modulators.” Molecular pharmacology, vol. 78, no. 1, 2010, pp. 83–93. []: Porter, R. A., et al. “Effects of conformational restriction of 2-amino-3-benzoylthiophenes on A(1) adenosine receptor modulation.” Bioorganic & medicinal chemistry letters, vol. 17, no. 1, 2007, pp. 15–19. []: Dunwiddie, T. V., et al. “Agonist-independent effect of an allosteric enhancer of the A1 adenosine receptor in CHO cells stably expressing the recombinant human A1 receptor.” Biochemical pharmacology, vol. 53, no. 8, 1997, pp. 1127–1134. []: Jacobson, K. A., et al. “Adenosine A1 receptor-dependent and -independent effects of the allosteric enhancer PD 81,723.” The Journal of pharmacology and experimental therapeutics, vol. 288, no. 2, 1999, pp. 446–454. []: Jacobson, K. A., et al. “Adenosine A 1 Receptor-Dependent and-Independent Effects of the Allosteric Enhancer PD 81 , 7231.” The Journal of Pharmacology and Experimental Therapeutics, vol. 288, no. 2, 1999, pp. 446–454. []: Baraldi, P. G., et al. “2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications.” Journal of medicinal chemistry, vol. 41, no. 11, 1998, pp. 1980–1987. []: Montesinos, E., et al. “Elucidation of structure–activity relationships of 2‐amino‐3‐benzoylthiophenes: Study of their allosteric enhancing vs. antagonistic activity on adenosine A1 receptors.” Drug Development Research, vol. 49, no. 3, 2000, pp. 227–237. []: Kreck, S., et al. “Novel approach for enhancing atrioventricular nodal conduction delay mediated by endogenous adenosine.” The Journal of pharmacology and experimental therapeutics, vol. 276, no. 3, 1996, pp. 1183–1190. []: Melani, M., et al. “Delineating the mode of action of adenosine A 1 receptor allosteric modulators Delineating the mode of action of adenosine A 1 receptor allosteric modulators.” Molecular Pharmacology, 2010.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.